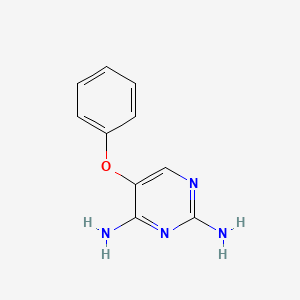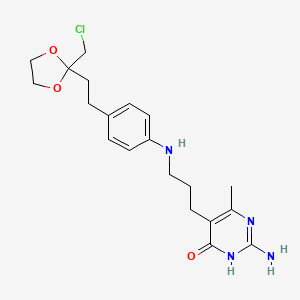
4-Quinazolinamine, 2,6-dichloro-N-(4-methoxyphenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methoxy group at the 4 position of the phenyl ring, and a methyl group attached to the nitrogen atom of the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloroquinazoline and 4-methoxyaniline.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where 4-methoxyaniline reacts with 2,6-dichloroquinazoline in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine may involve the following steps:
Large-Scale Synthesis: The synthesis is scaled up using larger quantities of starting materials and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the final product in a pure form.
Quality Control: The final product undergoes rigorous quality control tests, including spectroscopic analysis (NMR, IR) and chromatographic techniques (HPLC) to confirm its identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atoms in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., dimethylformamide).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced derivatives of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival. This mechanism makes it a potential candidate for the development of anticancer agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)pyrimidinamine: Contains a pyrimidine ring instead of a quinazoline ring.
2,6-Dichloro-N-(4-methoxyphenyl)aniline: Similar structure but lacks the methyl group on the nitrogen atom.
Uniqueness
2,6-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the quinazoline ring, which imparts specific biological activity and makes it a valuable scaffold for drug development. Its ability to inhibit protein kinases distinguishes it from other similar compounds and highlights its potential in medicinal chemistry.
Propriétés
Numéro CAS |
827030-89-7 |
|---|---|
Formule moléculaire |
C16H13Cl2N3O |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-9-10(17)3-8-14(13)19-16(18)20-15/h3-9H,1-2H3 |
Clé InChI |
CIINIBVJXMGLHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12907580.png)
![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)



![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)





